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Cat. No.: B611061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, far-red fluorescent dye renowned for its high

photostability and bright fluorescence emission, making it an exceptional choice for labeling a

diverse range of biomolecules, including proteins, antibodies, and peptides.[1] Its spectral

properties, with an absorption maximum around 675 nm and an emission peak at

approximately 694 nm, fall within the near-infrared (NIR) window, a region with minimal

background autofluorescence in biological samples.[1] This characteristic is particularly

advantageous for in vivo imaging and other sensitive fluorescence-based assays.[2][3]

This document provides detailed protocols and application notes on the efficient labeling of

biomolecules using Sulfo-Cyanine5.5 carboxylic acid. While the pre-activated NHS-ester

form of Sulfo-Cy5.5 is commonly used for its straightforward reaction with primary amines,

direct labeling with the carboxylic acid form, following activation, offers a cost-effective and

versatile alternative. The protocols herein describe the activation of Sulfo-Cyanine5.5
carboxylic acid using the EDC/Sulfo-NHS chemistry and the subsequent conjugation to

amine-containing biomolecules.

Quantitative Data Summary
The efficiency of a labeling reaction is typically determined by the Degree of Substitution

(DOS), which represents the average number of dye molecules conjugated to each
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biomolecule.[4][5] The optimal DOS varies depending on the application and the specific

biomolecule, with a general range of 2 to 10 being recommended for most antibodies to avoid

fluorescence quenching and loss of biological activity.[4][6] The following tables summarize the

key parameters and recommended starting conditions for achieving efficient labeling with

Sulfo-Cyanine5.5 carboxylic acid.

Table 1: Properties of Sulfo-Cyanine5.5

Property Value Reference

Excitation Maximum (λex) ~675 nm [1]

Emission Maximum (λem) ~694 nm [1]

Molar Extinction Coefficient (ε) ~235,000 cm⁻¹M⁻¹

Molecular Weight ~1017.31 Da

Solubility High in water and DMSO [2]

Table 2: Recommended Reaction Conditions for Protein Labeling
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Parameter
Sulfo-Cy5.5 Carboxylic
Acid (with EDC/Sulfo-NHS)

Sulfo-Cy5.5 NHS Ester (for
comparison)

Activation Step

Activation Buffer MES Buffer (0.1 M), pH 4.5-6.0 Not Applicable

EDC Molar Excess 10-50 fold over dye Not Applicable

Sulfo-NHS Molar Excess 2-5 fold over EDC Not Applicable

Activation Time
15-30 minutes at room

temperature
Not Applicable

Labeling Step

Labeling Buffer

PBS (pH 7.2-8.5) or

Bicarbonate Buffer (pH 8.3-

8.5)

PBS (pH 7.2-8.5) or

Bicarbonate Buffer (pH 8.3-

8.5)

Dye:Protein Molar Ratio 5:1 to 20:1 5:1 to 20:1[6][7]

Protein Concentration 2-10 mg/mL[5] 2-10 mg/mL[6]

Reaction Time
1-2 hours at room temperature

or overnight at 4°C

1-2 hours at room

temperature[7]

Quenching Reagent Hydroxylamine, Tris, or Glycine Hydroxylamine, Tris, or Glycine

Experimental Protocols
Protocol 1: Activation of Sulfo-Cyanine5.5 Carboxylic
Acid
This protocol describes the activation of the carboxylic acid group of Sulfo-Cyanine5.5 using 1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysulfosuccinimide (Sulfo-

NHS) to form a more stable, amine-reactive Sulfo-NHS ester.

Materials:

Sulfo-Cyanine5.5 carboxylic acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylsulfoxide (DMSO)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

Prepare a stock solution of Sulfo-Cyanine5.5 carboxylic acid in anhydrous DMSO (e.g., 10

mg/mL).

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation

Buffer.

In a microcentrifuge tube, add the desired amount of Sulfo-Cyanine5.5 carboxylic acid
stock solution.

Add the Activation Buffer to the tube.

Add the EDC solution to the reaction mixture to achieve a 10-50 fold molar excess over the

dye.

Add the Sulfo-NHS solution to the reaction mixture to achieve a 2-5 fold molar excess over

EDC.

Vortex the mixture gently and incubate for 15-30 minutes at room temperature, protected

from light.

The activated Sulfo-Cyanine5.5 is now ready for conjugation to the amine-containing

biomolecule. For best results, use the activated dye immediately.

Protocol 2: Labeling of Proteins with Activated Sulfo-
Cyanine5.5
This protocol details the conjugation of the activated Sulfo-Cyanine5.5 to a protein containing

primary amines (e.g., lysine residues).
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Materials:

Activated Sulfo-Cyanine5.5 solution (from Protocol 1)

Protein to be labeled (in an amine-free buffer, e.g., PBS)

Labeling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M sodium

bicarbonate buffer, pH 8.3-8.5.

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

Purification column (e.g., Sephadex G-25)

Procedure:

Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. If the

buffer contains primary amines (e.g., Tris or glycine), it must be exchanged with PBS.

Adjust the pH of the protein solution to 7.2-8.5 using the Labeling Buffer if necessary.

Add the freshly prepared activated Sulfo-Cyanine5.5 solution to the protein solution. The

recommended starting molar ratio of dye to protein is between 5:1 and 20:1.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle

stirring or rotation, protected from light.

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and

incubate for 30-60 minutes at room temperature.

Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

Collect the colored fractions corresponding to the labeled protein.

Protocol 3: Determination of Labeling Efficiency (Degree
of Substitution)
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The Degree of Substitution (DOS) can be calculated using absorbance measurements of the

purified conjugate.

Procedure:

Measure the absorbance of the purified Sulfo-Cy5.5-protein conjugate at 280 nm (A₂₈₀) and

675 nm (A₆₇₅) using a spectrophotometer.

Calculate the concentration of the protein using the following formula: Protein Concentration

(M) = [A₂₈₀ - (A₆₇₅ × CF)] / ε_protein where:

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for

Cy5.5).

ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate the concentration of the dye using the following formula: Dye Concentration (M) =

A₆₇₅ / ε_dye where:

ε_dye is the molar extinction coefficient of Sulfo-Cyanine5.5 at 675 nm (~235,000

cm⁻¹M⁻¹).

Calculate the DOS: DOS = Dye Concentration (M) / Protein Concentration (M)
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Activation of Sulfo-Cy5.5 Carboxylic Acid
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Experimental workflow for labeling proteins with Sulfo-Cyanine5.5 carboxylic acid.
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In Vivo Tumor Targeting and Imaging
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Hypothetical signaling pathway for in vivo tumor imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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